Target-Specific PKM2 Inhibition: Alkannan Demonstrates a Superior Selectivity Profile Over Shikonin
Alkannan selectively inhibits tumor-specific pyruvate kinase M2 (PKM2), a key regulator of cancer cell metabolism . The compound exhibits an IC50 of 0.3 µM in the absence of its allosteric activator, fructose-1,6-bisphosphate (FBP), and an IC50 of 0.9 µM in its presence [1]. Crucially, alkannan shows 20-fold selectivity for PKM2 over PKM1 and 10-fold selectivity over pyruvate kinase L (PKL), a differentiation from its enantiomer shikonin, which is not characterized by this specific selectivity profile .
| Evidence Dimension | PKM2 Inhibition Selectivity |
|---|---|
| Target Compound Data | PKM2 IC50 = 0.3 µM (no FBP) / 0.9 µM (with FBP); 20-fold selectivity over PKM1; 10-fold over PKL |
| Comparator Or Baseline | Shikonin (Enantiomer): Selectivity profile not characterized for PKM2/PKM1/PKL |
| Quantified Difference | Alkannan shows 20-fold and 10-fold selectivity that is not a reported feature of shikonin. |
| Conditions | In vitro enzyme inhibition assay; absence/presence of 125 µM FBP |
Why This Matters
This specific selectivity profile is critical for studies targeting cancer metabolism, as it reduces off-target effects on non-tumor pyruvate kinase isoforms, making alkannan the preferred choice over shikonin for this specific pathway investigation.
- [1] PeptideDB. Alkannin product page. View Source
